molecular formula C19H15F B12554636 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 145698-29-9

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene

Cat. No.: B12554636
CAS No.: 145698-29-9
M. Wt: 262.3 g/mol
InChI Key: RSWPKHSEOFVJBM-UHFFFAOYSA-N
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Description

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene is an organic compound with the molecular formula C19H15F. It is a member of the fluoro-substituted aromatic compounds, characterized by the presence of a fluorine atom attached to a benzene ring. This compound is known for its unique structural features, including a buta-1,3-diynyl linkage and a propyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the coupling of a fluoro-substituted benzene derivative with a buta-1,3-diynyl intermediate. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure high yield and purity of the final product. The purification of the compound is typically achieved through column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the buta-1,3-diynyl linkage to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, methanol), mild heating.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, partially hydrogenated intermediates.

    Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity. The propyl-substituted phenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with other similar compounds such as:

    1-Fluoro-4-[4-(4-methylphenyl)buta-1,3-diyn-1-yl]benzene: Similar structure but with a methyl group instead of a propyl group, leading to differences in hydrophobicity and reactivity.

    1-Fluoro-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene: Contains an ethyl group, resulting in variations in molecular interactions and biological activity.

    1-Fluoro-4-[4-(4-isopropylphenyl)buta-1,3-diyn-1-yl]benzene: Features an isopropyl group, affecting the compound’s steric properties and binding affinity.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

145698-29-9

Molecular Formula

C19H15F

Molecular Weight

262.3 g/mol

IUPAC Name

1-fluoro-4-[4-(4-propylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C19H15F/c1-2-5-16-8-10-17(11-9-16)6-3-4-7-18-12-14-19(20)15-13-18/h8-15H,2,5H2,1H3

InChI Key

RSWPKHSEOFVJBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)F

Origin of Product

United States

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